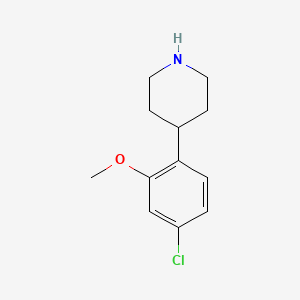

4-(4-Chloro-2-methoxyphenyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16ClNO |

|---|---|

Molekulargewicht |

225.71 g/mol |

IUPAC-Name |

4-(4-chloro-2-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H16ClNO/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |

InChI-Schlüssel |

JUOYRSLIORMKNB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)Cl)C2CCNCC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The 4-Arylpiperidine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system (CNS). Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to present functional groups in a well-defined three-dimensional orientation for optimal interaction with a variety of CNS receptors. This guide provides a comprehensive overview of the 4-arylpiperidine scaffold, from its fundamental synthetic strategies and structure-activity relationships to its application in the development of therapies for complex neurological and psychiatric disorders.

The Strategic Importance of the 4-Arylpiperidine Scaffold in CNS Drug Design

The design of effective CNS drugs is a formidable challenge, primarily due to the need for molecules to cross the blood-brain barrier (BBB) and exhibit high affinity and selectivity for their intended neural targets. The 4-arylpiperidine scaffold offers a robust framework to address these challenges. Its saturated piperidine ring provides a three-dimensional structure that can be readily modified to optimize lipophilicity and basicity—key parameters governing BBB penetration. The aryl group at the 4-position serves as a versatile anchor for introducing a wide range of substituents that can modulate target binding and functional activity.

This scaffold is particularly prominent in the development of antipsychotics, antidepressants, and treatments for neurodegenerative diseases. Its ability to interact with key CNS targets, including dopamine and serotonin receptors, has made it a focal point of drug discovery efforts for decades.

Synthetic Strategies for Assembling the 4-Arylpiperidine Core

The construction of the 4-arylpiperidine scaffold can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include transition-metal-catalyzed cross-coupling reactions and multi-component reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming the crucial carbon-carbon bond between the piperidine and aryl moieties.

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of 4-arylpiperidines. This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. A common approach involves the use of a pre-formed piperidine-containing organoboron species or a suitable piperidine precursor with a halide or triflate handle.

Experimental Protocol: Synthesis of a 4-Arylpiperidine via Suzuki-Miyaura Coupling

-

Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq.), the piperidine-4-boronic acid pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-Arylation of the Piperidine Ring

For many CNS drugs, the nitrogen atom of the piperidine ring is also functionalized, often with an aryl or heteroaryl group. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for achieving this transformation.[1]

Experimental Protocol: Buchwald-Hartwig N-Arylation of a Piperidine [1]

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, pre-form the active palladium catalyst by mixing a palladium source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos).

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and a strong base such as sodium tert-butoxide (1.4 eq.).[1] Seal the tube and purge with an inert gas.

-

Reagent Addition: Add the aryl bromide (1.0 eq.), the piperidine (1.2 eq.), and anhydrous, degassed toluene.[1]

-

Reaction and Purification: Heat the mixture (typically to 100 °C) and stir for 4-12 hours.[1] Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the product by column chromatography.[1]

Caption: Key synthetic routes to 4-arylpiperidine derivatives.

Structure-Activity Relationships (SAR) and Target Engagement

The pharmacological profile of 4-arylpiperidine derivatives is exquisitely sensitive to the nature and position of substituents on both the aryl and piperidine rings. Understanding these structure-activity relationships is fundamental to designing compounds with the desired potency and selectivity.[2][3]

Targeting Dopamine D₂ Receptors

The dopamine D₂ receptor is a primary target for antipsychotic drugs. The 4-arylpiperidine scaffold has been extensively explored to generate D₂ antagonists.

| Compound/Substituent | Target | Kᵢ (nM) | Key SAR Insights |

| Haloperidol | D₂ | 1.5 | The p-fluorobutyrophenone moiety is critical for high D₂ affinity. The hydroxyl group on the piperidine ring also contributes to binding. |

| N-propyl-3-(3-hydroxyphenyl)piperidine | D₂ Autoreceptor | - | N-propyl substitution often confers selectivity for dopamine autoreceptors.[4] |

| Arylpiperidine with 3-indole | D₂ | Potent Antagonist | Scaffold hopping from other bicyclic aryl rings to 3-indole can generate potent and selective D₂ antagonists. |

This table is a representative summary; specific Kᵢ values can vary depending on the assay conditions.

A quantitative structure-activity relationship (QSAR) analysis of substituted (S)-phenylpiperidines as dopamine antagonists revealed that lipophilicity (clogP) and steric factors play a significant role in determining antagonist activity.[3]

Targeting Serotonin Receptors

Modulation of serotonin receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ, is a key strategy for developing atypical antipsychotics and antidepressants with improved side-effect profiles.

| Compound/Substituent | Target | Kᵢ (nM) | Key SAR Insights |

| Aripiprazole Analog | 5-HT₁ₐ | - | The long-chain N-substituent is crucial for high affinity at 5-HT₁ₐ receptors. |

| 4-aryl-1,2,3,6-tetrahydropyridines | 5-HT₂C | - | The tetrahydropyridine core can be explored for 5-HT₂C agonist activity.[2] |

Pharmacological Evaluation: From Bench to Preclinical Models

The characterization of novel 4-arylpiperidine derivatives involves a hierarchical series of in vitro and in vivo assays to determine their affinity, functional activity, and potential therapeutic efficacy.

In Vitro Assays

Receptor binding assays are essential for determining the affinity of a compound for its target receptor. These are typically competitive binding assays using a radiolabeled ligand with known high affinity for the receptor.

Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay [5]

-

Membrane Preparation: Homogenize cells or tissues expressing the D₂ receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membranes in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.[5]

Caption: Workflow for a typical D₂ receptor radioligand binding assay.

Functional assays measure the effect of a compound on receptor signaling. Common readouts include changes in second messenger levels (e.g., cAMP) or the recruitment of downstream signaling proteins like β-arrestin.

In Vivo Models

Animal models are crucial for evaluating the potential therapeutic effects and side effects of new drug candidates. For antipsychotics, models that assess the reversal of psychotomimetic-induced behaviors are widely used.[6]

-

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the increase in locomotor activity induced by amphetamine, a dopamine-releasing agent. This is predictive of D₂ receptor antagonism.[7]

-

Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. The ability of a drug to reverse a deficit in PPI induced by a psychotomimetic agent (e.g., phencyclidine) suggests potential antipsychotic efficacy.[8]

-

Catalepsy Test: This test measures the induction of a state of immobility and is used to predict the likelihood of a compound causing extrapyramidal side effects, which are a major drawback of many typical antipsychotics.[6]

Case Study: The Discovery of Haloperidol

The discovery of haloperidol in 1958 by Paul Janssen's team is a landmark in psychopharmacology and a testament to the power of systematic medicinal chemistry centered on the 4-arylpiperidine scaffold.[9] The development of haloperidol originated from research on pethidine, a synthetic opioid.[10] Through a series of structural modifications, Janssen's team replaced the propiophenone group of a precursor with a butyrophenone group, leading to the synthesis of R-1625, later named haloperidol.[9] This compound exhibited potent neuroleptic properties without the morphine-like activity of its predecessors.[9]

Clinical trials confirmed its efficacy in treating a range of psychiatric disorders, including acute and chronic psychosis and mania.[9][10] The success of haloperidol not only provided a much-needed treatment for severe mental illness but also played a crucial role in the development of the dopamine hypothesis of schizophrenia and spurred further research into the therapeutic potential of the 4-arylpiperidine scaffold.[9]

Advanced Drug Design Strategies: Bioisosterism and Scaffold Hopping

To overcome limitations of existing 4-arylpiperidine-based drugs, such as metabolic instability or off-target effects, medicinal chemists employ advanced design strategies like bioisosteric replacement and scaffold hopping.

-

Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's ADME (absorption, distribution, metabolism, and excretion) profile while retaining its biological activity. For the piperidine ring, common bioisosteres include other saturated heterocycles like morpholine or spirocyclic systems such as 2-azaspiro[3.3]heptane.[11][12]

-

Scaffold Hopping: This more drastic approach involves replacing the entire core scaffold with a structurally different one that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position.

Caption: Strategies for optimizing 4-arylpiperidine-based leads.

Future Directions and Conclusion

The 4-arylpiperidine scaffold continues to be a highly valuable and versatile platform in CNS drug discovery. Future research will likely focus on the development of compounds with more nuanced pharmacological profiles, such as biased agonists or allosteric modulators, to achieve greater therapeutic efficacy with fewer side effects. The integration of computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the discovery of the next generation of 4-arylpiperidine-based CNS therapies. This enduring scaffold, born from classic medicinal chemistry, remains at the forefront of innovation in the quest to treat complex brain disorders.

References

-

Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2025, August 6). Revista Brasileira de Psiquiatria. Available at: [Link]

-

Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). PubMed. Available at: [Link]

-

In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020, January 19). MDPI. Available at: [Link]

-

Pharmacological screening of Anti-psychotic agents. (n.d.). Slideshare. Available at: [Link]

-

The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. (2025, August 6). ResearchGate. Available at: [Link]

-

Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. (2025, December 23). British Journal of Pharmacology. Available at: [Link]

-

The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. (2009, April 29). PubMed. Available at: [Link]

-

Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012, December 25). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines. (2015, March 17). Organic Syntheses. Available at: [Link]

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). ACS Publications. Available at: [Link]

-

Haloperidol: Discovery, Structure and Mechanisms. (2020, February 8). UKEssays.com. Available at: [Link]

-

Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. Available at: [Link]

-

You have a few different accounts of the way Haloperidol came to be discovered. The account you have in this is perhaps one of. (n.d.). Samizdat Health Writers. Available at: [Link]

-

Haloperidol. (n.d.). Wikipedia. Available at: [Link]

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. (2012, April 1). PubMed. Available at: [Link]

-

Ring Bioisosteres. (2024, February 17). Cambridge MedChem Consulting. Available at: [Link]

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PubMed Central. Available at: [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay. (2016, July 15). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022, February 15). MDPI. Available at: [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PubMed Central. Available at: [Link]

-

Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO. Available at: [Link]

-

Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Available at: [Link]

-

The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. (n.d.). PubMed Central. Available at: [Link]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025, September 28). MDPI. Available at: [Link]

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.

-

D2 Dopamine Receptor Assay. (n.d.). Innoprot. Available at: [Link]

-

Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024, October 22). Blumberg Institute. Available at: [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. Available at: [Link]

-

Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. (2005, February 15). PubMed. Available at: [Link]

-

Scaffold Hopping in Drug Discovery. (n.d.). NIPER. Available at: [Link]

-

Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. (2025, August 7). ResearchGate. Available at: [Link]

-

Medicinal Chemistry and Chemical Biology Highlights. (n.d.). CHIMIA. Available at: [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024, January 10). ACS Publications. Available at: [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. Available at: [Link]

-

First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. (2005, December 15). PubMed. Available at: [Link]

-

Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (2024, October 27). SpringerLink. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). MDPI. Available at: [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022, October 20). Frontiers in Chemistry. Available at: [Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (n.d.). RSC Publishing. Available at: [Link]

-

Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. (2024, June 13). MDPI. Available at: [Link]

-

Refined ADME Profiles for ATC Drug Classes. (n.d.). MDPI. Available at: [Link]

-

Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. (n.d.). SciSpace. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]

- 9. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

Technical Profile: 4-(4-Chloro-2-methoxyphenyl)piperidine

The following technical guide details the structural identification, synthesis, and characterization of 4-(4-Chloro-2-methoxyphenyl)piperidine .

Structural Identification & Sourcing Guide

Executive Summary & Core Identity

4-(4-Chloro-2-methoxyphenyl)piperidine is a specialized pharmacophore scaffold used primarily in the development of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting serotonin (5-HT) and dopamine receptors. It belongs to the 4-arylpiperidine class, a structural motif fundamental to numerous antipsychotic and analgesic therapeutics.

This guide provides the definitive identification data, validated synthetic routes, and characterization protocols required for research and drug development applications.

Identity Data Matrix

| Attribute | Detail |

| Chemical Name | 4-(4-Chloro-2-methoxyphenyl)piperidine |

| CAS Number (Free Base) | 815618-53-2 |

| CAS Number (HCl Salt) | 815618-46-3 |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.71 g/mol (Free Base) |

| SMILES | COc1cc(Cl)ccc1C2CCNCC2 |

| InChI Key | PYPHIKDWXCSADB-UHFFFAOYSA-N (Note: Verify stereochemistry if applicable, usually achiral at C4 due to symmetry unless substituted elsewhere) |

| Common Application | Building block for GPCR modulators; Intermediate for library synthesis. |

Structural Verification Strategy

When sourcing or synthesizing this compound, reliance on name alone can lead to regioisomeric errors (e.g., confusing the 2-methoxy/4-chloro positions). The following workflow ensures high-fidelity identification.

Identification Workflow (DOT Visualization)

This diagram outlines the logic flow for verifying the chemical identity using structural descriptors rather than ambiguous nomenclature.

Figure 1: Structural verification workflow ensuring correct isomer identification prior to procurement or synthesis.

Synthetic Methodology

For researchers requiring de novo synthesis (e.g., if commercial stock is unavailable or custom isotopologues are needed), the Grignard Addition-Dehydration-Reduction sequence is the industry-standard protocol. This route avoids the harsh conditions of direct arylation and allows for scale-up.

Critical Mechanistic Insight

The primary challenge in this synthesis is the chemoselective hydrogenation of the intermediate alkene. Standard Palladium on Carbon (Pd/C) hydrogenation can cause inadvertent dechlorination of the aromatic ring.

-

Solution: Use Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C), which are less prone to hydrogenolysis of aryl chlorides under mild conditions.

Protocol: 3-Step Synthesis from 1-Boc-4-piperidone

Step 1: Grignard Addition

Reagents: 1-Boc-4-piperidone, 4-Chloro-2-methoxy-1-bromobenzene,

-

Generate the organolithium or Grignard reagent from 4-chloro-2-methoxy-1-bromobenzene in dry THF at -78°C (Li) or reflux (Mg).

-

Add 1-Boc-4-piperidone dropwise.

-

Quench with saturated NH₄Cl. Isolate the tertiary alcohol intermediate.

Step 2: Dehydration

Reagents: Trifluoroacetic acid (TFA) or

-

Treat the tertiary alcohol with acid to induce elimination of water.

-

This yields the 1,2,3,6-tetrahydropyridine intermediate (alkene).

-

Note: If TFA is used, the Boc group is removed simultaneously. If

-TsOH is used, Boc may remain depending on conditions.

Step 3: Chemoselective Hydrogenation

Reagents: H₂ (1 atm), PtO₂ (Adams' Catalyst), Ethanol.

-

Dissolve the alkene in Ethanol.

-

Add catalytic PtO₂ (5 mol%).

-

Stir under H₂ balloon for 2-4 hours. Monitor by LC-MS to ensure double bond reduction without loss of Chlorine (M-35 peak).

-

Filter catalyst and concentrate.

Synthesis Pathway Diagram

Figure 2: Synthetic pathway highlighting the critical chemoselective hydrogenation step to preserve the aryl chloride.

Characterization & Quality Control

To validate the synthesized or purchased material, the following analytical signatures must be confirmed.

1H NMR (400 MHz, CDCl₃) - Expected Signals

-

Aromatic Region (6.8 - 7.2 ppm):

-

Look for an ABX system or specific coupling patterns due to the 1,2,4-substitution.

-

~7.1 (d, 1H, H-6'),

-

-

Methoxy Group:

- ~3.80 ppm (Singlet, 3H). This is a diagnostic handle.

-

Piperidine Ring:

-

~3.2 ppm (m, 2H, H-2/6 eq),

- ~2.9 ppm (m, 1H, H-4, benzylic methine).

- ~1.6-1.8 ppm (m, 4H, H-3/5).

-

~3.2 ppm (m, 2H, H-2/6 eq),

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion [M+H]⁺: Calculated m/z = 226.09 (for ³⁵Cl).

-

Isotope Pattern: Distinctive 3:1 ratio of peaks at m/z 226 and 228 due to the Chlorine atom. Absence of this pattern indicates dechlorination.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in:

-

Dopamine D2/D4 Antagonists: The 4-phenylpiperidine moiety mimics the ethylamine side chain of dopamine held in a rigid conformation.

-

Serotonin 5-HT2A Modulators: Used in atypical antipsychotic design (similar to the pharmacophore in Risperidone/Paliperidone, though those typically use a benzisoxazole-piperidine linkage).

-

Sigma Receptor Ligands: The lipophilic chlorophenyl group enhances binding affinity to Sigma-1 receptors.

References

-

ChemicalBook. 4-(4-chloro-2-methoxyphenyl)piperidine Properties and CAS Data.

-

PubChem. 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride (Related Structure).

-

Sigma-Aldrich. Piperidine Derivatives and Building Blocks.

-

Rasayan Journal of Chemistry. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Cyclization. (Context on 4-substituted piperidine synthesis).

Technical Guide: 4-Substituted Piperidine Derivatives as Antipsychotic Intermediates

[1]

Executive Summary

This technical guide analyzes the critical role of 4-substituted piperidine scaffolds in the synthesis of second-generation (atypical) antipsychotics. Focusing on the structural causality that drives dopaminergic (D2) and serotonergic (5-HT2A) antagonism, this document provides a validated synthetic workflow for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , a pivotal intermediate for Risperidone and Paliperidone. It synthesizes industrial process data, impurity profiling, and structure-activity relationship (SAR) logic to serve as a reference for medicinal chemists and process engineers.

The Pharmacophore: Why 4-Substituted Piperidines?

The 4-substituted piperidine moiety is not merely a structural linker; it is the primary pharmacophore responsible for deep-pocket binding in GPCRs.

-

Dopamine D2 Receptor: The basic nitrogen of the piperidine ring forms a crucial salt bridge with Aspartate 3.32 (Asp114) in the D2 receptor transmembrane domain.

-

Selectivity Filter: The substituent at the 4-position (e.g., 4-fluorobenzoyl, 1,2-benzisoxazole) dictates the secondary binding interactions that differentiate "typical" butyrophenones (Haloperidol) from "atypical" agents (Risperidone).

Structural Evolution

-

Generation 1 (Butyrophenones): Haloperidol utilizes a 4-(4-chlorophenyl)-4-hydroxypiperidine core. The hydroxyl group provides H-bonding, but the rigid phenyl ring locks the conformation.

-

Generation 2 (Benzisoxazoles): Risperidone replaces the phenyl ring with a 6-fluoro-1,2-benzisoxazole system linked to the piperidine. This bicyclic heteroaryl system enhances 5-HT2A affinity, broadening the therapeutic window and reducing extrapyramidal side effects (EPS).

Synthetic Architectures & Pathways

The construction of these intermediates generally follows two distinct retrosynthetic logic streams: Nucleophilic Aromatic Substitution (SnAr) or Friedel-Crafts Acylation .

Pathway Logic Visualization

The following diagram illustrates the divergent pathways for synthesizing the Haloperidol core versus the Risperidone core.

Caption: Divergent synthetic pathways for Type 1 (Haloperidol) and Type 2 (Risperidone) antipsychotic intermediates.

Deep Dive Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Target: A key building block for Risperidone, Paliperidone, and Iloperidone.[1] CAS: 84163-13-3 (HCl salt) Criticality: High.[1] The purity of this intermediate directly impacts the impurity profile of the final API, specifically regarding the "des-fluoro" and "open-ring" impurities.

Reaction Scheme

The synthesis hinges on the intramolecular nucleophilic aromatic substitution of the oxime oxygen onto the fluoride-activated benzene ring.

Reaction:

(2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime (HCl) + KOH

Step-by-Step Methodology

Note: This protocol assumes the starting material is the oxime derivative of N-acetyl or N-protected piperidine, followed by deprotection, or the direct oxime of the piperidine methanone.

Step 1: Reagent Preparation

-

Charge: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvent: Add Methanol (MeOH) (10 volumes relative to substrate). Why: MeOH provides high solubility for KOH and facilitates the nucleophilic attack.

-

Base: Add Potassium Hydroxide (KOH) pellets (5.0 equivalents). Why: Strong base is required to deprotonate the oxime hydroxyl group (pKa ~11) to generate the potent nucleophilic oximate anion.

Step 2: Cyclization Reaction 4. Addition: Add (2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (1.0 eq) portion-wise to the stirring base solution.

- Caution: Exothermic reaction. Maintain temperature <40°C during addition.

- Reflux: Heat the mixture to reflux (65°C) for 2.5 to 4 hours .

- Monitoring: Monitor by HPLC or TLC (Mobile Phase: DCM:MeOH 9:1).

- Target: Disappearance of oxime starting material (Rf ~0.4).

- Product: Appearance of benzisoxazole spot (Rf ~0.6).

Step 3: Workup & Isolation 7. Quench: Cool reaction mass to 25°C. 8. Filtration: Filter off the inorganic salts (KCl) formed during the reaction. Wash the cake with MeOH. 9. Concentration: Distill off Methanol under reduced pressure (vacuum) to obtain a semi-solid residue. 10. Extraction: Dissolve residue in Dichloromethane (DCM) and wash with water (2x) to remove excess base and salts. 11. Drying: Dry organic layer over anhydrous MgSO4.

Step 4: Salt Formation (Purification) 12. Solvent Swap: Evaporate DCM and reconstitute in Acetone or Isopropanol (5 volumes). 13. Acidification: Slowly add concentrated HCl or HCl/IPA solution until pH reaches 2–3. 14. Crystallization: Stir at 0–5°C for 2 hours. The hydrochloride salt will precipitate as a white to off-white solid. 15. Filtration: Filter the solid, wash with cold acetone, and dry at 50°C under vacuum.

Validation Parameters

| Parameter | Specification | Purpose |

| Appearance | White to off-white powder | Visual purity check (yellowing indicates oxidation). |

| Yield | 85% – 93% | Economic viability threshold. |

| HPLC Purity | > 98.5% | Critical for API compliance. |

| Melting Point | 222°C – 224°C (dec) | Identity verification. |

| Water Content | < 0.5% w/w | Ensures stoichiometry in next alkylation step. |

Quality Control: Impurity Profiling

In the synthesis of 4-substituted piperidines, specific impurities can carry over to the final drug substance.

| Impurity Type | Origin / Cause | Control Strategy |

| Unreacted Oxime | Incomplete cyclization due to insufficient base or time. | Ensure reflux time >2.5h; Use >3 eq KOH. |

| Open-Ring Hydrolysis | Base-catalyzed hydrolysis of the benzisoxazole ring (post-reaction). | Avoid prolonged exposure to aqueous base at high temps during workup. |

| Des-fluoro Analog | Hydrodefluorination (rare, but possible under extreme reduction conditions). | Control reaction temperature; avoid reducing metals. |

| N-Oxide | Oxidation of the piperidine nitrogen during workup. | Use inert atmosphere (N2) during reflux; avoid peroxide-containing solvents. |

Structure-Activity Relationship (SAR) Logic

The substitution pattern on the piperidine ring dictates the receptor profile.

-

Linker Length:

-

Propyl (3-carbon): Optimal for Butyrophenones (Haloperidol). Allows the phenyl ring to reach the accessory binding pocket.

-

Ethyl (2-carbon): Optimal for Benzisoxazoles (Risperidone). The bicyclic headgroup requires a shorter tether to align with the 5-HT2A hydrophobic pocket.

-

-

4-Position Substituent:

-

Hydroxyl (OH): Increases polarity; critical for H-bonding in Haloperidol.

-

Heterocycle (Benzisoxazole): Increases lipophilicity and pi-stacking interactions, enhancing 5-HT2A affinity over D2 affinity (atypical profile).

-

Caption: SAR decision tree showing how the 4-position substituent shifts the pharmacological profile from Typical to Atypical antipsychotics.

References

-

Janssen, P. A. J., et al. (1959).[2] "Chemistry and Pharmacology of CNS Depressants Related to 4-(4-Hydroxy-4-phenylpiperidino)butyrophenone." Journal of Medicinal and Pharmaceutical Chemistry. Link

-

Megens, A. A., et al. (1994). "Survey on the pharmacodynamics of the new antipsychotic risperidone." Psychopharmacology. Link

-

Patent CN105503650A. "Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile." Link

-

Patent US7202360B2. "Method for preparing risperidone." (Describes the benzisoxazole cyclization). Link

-

Prasad, S., et al. (2009). "Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure–activity relationship study." Investigational New Drugs. Link

-

Ossila. "6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Product Specification." Link

The Diverse Biological Activities of 4-Arylpiperidines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities associated with this versatile chemical motif. We will delve into the rich pharmacology of 4-arylpiperidines, examining their interactions with key central nervous system targets, including opioid, sigma, dopamine, and serotonin receptors. Furthermore, this guide will illuminate emerging therapeutic areas for these compounds, such as their roles as ion channel blockers, and their potential as anticancer, antifungal, and anti-inflammatory agents. Detailed structure-activity relationships (SAR) are presented to provide a causal understanding of experimental choices in drug design. To facilitate practical application, this guide includes detailed, step-by-step protocols for key in vitro assays used to characterize the biological activity of 4-arylpiperidine derivatives. This comprehensive overview is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, fostering further innovation in the design and application of novel 4-arylpiperidine-based therapeutics.

Introduction: The 4-Arylpiperidine Scaffold - A Privileged Structure in Medicinal Chemistry

Historical Perspective and Significance

The 4-arylpiperidine moiety is a recurring structural theme in a multitude of approved drugs and clinical candidates, underscoring its importance in drug discovery. Its journey into medicinal chemistry was significantly propelled by the discovery of pethidine (meperidine), the first synthetic opioid analgesic, which features this core structure. This seminal discovery opened the floodgates for the exploration of 4-arylpiperidines as modulators of various biological targets, leading to the development of drugs for a wide range of therapeutic applications, from pain management to psychosis.

Physicochemical Properties and Conformational Analysis

The biological activity of 4-arylpiperidines is intrinsically linked to their three-dimensional structure and physicochemical properties. The piperidine ring can adopt several conformations, with the chair form being the most stable. The orientation of the aryl group at the 4-position, whether axial or equatorial, can profoundly influence receptor binding and functional activity.[1] For instance, in the context of opioid receptor ligands, an axial orientation of the 4-aryl group is often associated with agonist activity, while an equatorial orientation can lead to antagonist properties.[1] The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved acidic residue (e.g., aspartate) in the binding pockets of many G-protein coupled receptors (GPCRs). The nature and position of substituents on both the aryl ring and the piperidine nitrogen are key determinants of potency, selectivity, and pharmacokinetic properties.

Biological Activities of 4-Arylpiperidines at Key CNS Targets

The versatility of the 4-arylpiperidine scaffold is most evident in its ability to interact with a wide range of central nervous system (CNS) targets. This section will explore the nuanced pharmacology of these compounds at opioid, sigma, dopamine, and serotonin receptors.

Opioid Receptor Modulation

4-Arylpiperidines have a long-standing history as opioid receptor ligands, with activities spanning from potent agonism to pure antagonism across the mu (µ), kappa (κ), and delta (δ) opioid receptor subtypes.[2][3]

Structure-Activity Relationships (SAR) for Opioid Receptor Affinity:

The affinity of 4-arylpiperidine derivatives for opioid receptors is highly dependent on the substitution pattern of the aryl ring and the nature of the substituent on the piperidine nitrogen. The following table summarizes the SAR for a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, highlighting the impact of modifying the phenolic hydroxyl group on binding affinity (Ki in nM) for µ, κ, and δ opioid receptors.[2]

| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |

| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |

| 2 | 2-OH | 1.9 | 15 | 118 |

| 3 | 4-OH | 11 | 22 | 260 |

| 4 | 3-OCH₃ | 16 | 13 | 160 |

| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |

| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |

Data compiled from BenchChem's "Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists"[2]

As the table illustrates, a hydroxyl group at the 3-position of the aryl ring is optimal for high affinity at the µ-opioid receptor.[2] Shifting the hydroxyl to the 2- or 4-position leads to a decrease in affinity.[2] Methylation of the 3-hydroxyl group also reduces affinity, suggesting the importance of a hydrogen bond donor at this position.[2]

Sigma Receptor Ligands

Sigma (σ) receptors, initially misidentified as a subtype of opioid receptors, are now recognized as a distinct class of proteins with two main subtypes, σ1 and σ2.[4] 4-Arylpiperidines have emerged as potent and selective ligands for both sigma receptor subtypes, with therapeutic potential in areas such as neurodegenerative diseases, psychiatric disorders, and cancer.[4][5]

SAR for Sigma Receptor Selectivity:

Chemical modifications to the 4-arylpiperidine core can significantly influence selectivity between σ1 and σ2 receptors. For instance, in a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, certain substitutions led to high selectivity for the σ1 receptor.[4] Quantitative structure-activity relationship (QSAR) studies have revealed that σ1 binding is largely driven by hydrophobic interactions.[4] The development of selective ligands is crucial for elucidating the distinct physiological roles of each subtype.

Dopamine Receptor Interactions

A significant number of 4-arylpiperidine derivatives exhibit antagonist activity at D2-like dopamine receptors (D2, D3, and D4), forming the basis for many antipsychotic medications.[6][7] The structural resemblance of the 4-arylpiperidine scaffold to the pharmacophore of dopamine antagonists allows for potent interactions with these receptors.

SAR for Dopamine Receptor Subtype Selectivity:

Achieving selectivity among the D2-like receptor subtypes is a key challenge in the development of antipsychotics with improved side-effect profiles. For 4-arylpiperidine-based antagonists, the nature of the aryl group and the substituent on the piperidine nitrogen are critical for selectivity. For example, a series of 1-propyl-4-arylpiperidines with bicyclic aryl groups, such as 3-indoles and 3-benzoisoxazoles, yielded potent and selective D2 receptor antagonists.[6]

Serotonin (5-HT) Receptor Modulation

The 4-arylpiperidine scaffold is also found in compounds that modulate various serotonin receptor subtypes. Of particular interest is their activity as 5-HT2C receptor agonists, which have potential applications in the treatment of obesity and other metabolic disorders.[8]

SAR for 5-HT2C Receptor Agonism:

Structure-activity relationship studies on a series of substituted 4-arylpiperidines have identified key structural features required for potent 5-HT2C agonism. These studies, which involve systematic modifications of the aryl ring and the piperidine nitrogen substituent, have been instrumental in developing selective agonists for this receptor.[8]

Emerging Biological Targets and Therapeutic Areas

Beyond the well-established CNS targets, the 4-arylpiperidine scaffold is demonstrating promise in a variety of other therapeutic areas.

Ion Channel Blockade (Na⁺ and Ca²⁺)

Certain 4-arylpiperidine and 4-aryl-4-piperidinol derivatives have been identified as dual blockers of neuronal sodium (Na⁺) and T-type calcium (Ca²⁺) channels.[2] This dual activity has shown potential in preclinical models of ischemic diseases and seizures, suggesting a neuroprotective effect.[2]

Anticancer and Cytotoxic Activity

The antiproliferative properties of some 4-arylpiperidine derivatives are an active area of research. For example, certain N-(piperidine-4-yl)benzamide derivatives have demonstrated potent antitumor activity against hepatocellular carcinoma cell lines, inducing cell cycle arrest through a p53/p21-dependent pathway.[9]

Antifungal Properties

Recent studies have highlighted the potential of 4-aminopiperidines as a novel class of antifungal agents.[8] These compounds are believed to exert their effect by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[8]

MALT1 Protease Inhibition

N-aryl-piperidine-4-carboxamides have been identified as potent and selective inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) protease.[10] MALT1 is a key enzyme in the NF-κB signaling pathway, which is dysregulated in certain B-cell lymphomas and autoimmune diseases.[11] The MALT1 inhibitor SGR-1505, which contains a piperidine moiety, is currently in clinical trials for the treatment of mature B-cell malignancies.[11][12]

Synthetic Strategies for 4-Arylpiperidine Derivatives

The synthesis of the 4-arylpiperidine core and its derivatives is well-established in the chemical literature. A common and versatile starting material is a 4-piperidone derivative, which can be functionalized in various ways.

General Synthesis of the 4-Arylpiperidine Core

One prevalent method involves the reaction of a protected 4-piperidone with an organometallic reagent, such as a Grignard or organolithium reagent, to introduce the aryl group at the 4-position. Subsequent dehydration and reduction of the resulting tertiary alcohol and double bond, respectively, yield the 4-arylpiperidine.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, can be employed to form the C-C bond between the piperidine ring and the aryl group.[4]

Caption: A simplified workflow for a radioligand binding assay.

In Vitro Functional Assays

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. [13] Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare cell membranes expressing the GPCR of interest.

-

Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT.

-

Prepare solutions of GDP, [³⁵S]GTPγS, and the test agonist at various concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a fixed concentration of GDP.

-

Add the cell membranes.

-

Add the agonist at various concentrations for a dose-response curve. For basal binding, add buffer. For non-specific binding, add a high concentration of unlabeled GTPγS. [13]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubate the plate at room temperature (typically 30°C) for 30-60 minutes with gentle shaking.

-

-

Termination and Detection:

-

The assay can be terminated by filtration, similar to the radioligand binding assay, or by using a scintillation proximity assay (SPA) format. [13] * In the SPA format, wheat germ agglutinin (WGA)-coated SPA beads are added, which bind to the cell membranes. The proximity of the [³⁵S]GTPγS to the beads upon binding to the G-proteins results in a detectable signal.

-

-

Data Analysis:

-

Quantify the amount of [³⁵S]GTPγS bound.

-

Plot the specific binding against the agonist concentration to generate a dose-response curve.

-

Determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.

-

Caption: The G-protein signaling cycle upon agonist binding.

Conclusion and Future Directions

The 4-arylpiperidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery. Future research in this area will likely focus on the development of highly selective ligands for specific receptor subtypes to minimize off-target effects and improve therapeutic outcomes. The exploration of novel biological targets for 4-arylpiperidines, particularly in the areas of oncology and infectious diseases, represents an exciting frontier. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of the next generation of 4-arylpiperidine-based drugs.

References

- Conway, R. J., Valant, C., Christopoulos, A., Robertson, A. D., Capuano, B., & Crosby, I. T. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560–2564.

- Kazmierski, W. M., et al. (2011). 4,4-Disubstituted piperidines have been a part of many investigational drug molecules. Journal of Medicinal Chemistry, 54(11), 3756-3772.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Casy, A. F., Dewar, G. H., & al Deeb, O. A. (1989).

- Harrison, A. C., & Traynor, J. R. (2003). The [³⁵S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life Sciences, 74(4), 489–508.

- Schlapbach, A., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158.

- Krauss, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7296.

- Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(2), 371-383.

- Kingslake, A., Soskic, V., & Iravani, M. (2023, May 30). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire.

- Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993.

-

Nuti, F., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4- and 4,1- disubstituted 1H-t[2][8][13]riazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2254019.

- Qi, Y., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(14), 3367.

- Sonesson, C., et al. (2012). Systematic in vivo screening of a series of 1-propyl-4-arylpiperidines against dopaminergic and serotonergic properties in rat brain: a scaffold-jumping approach. Journal of Medicinal Chemistry, 55(24), 10977-10988.

- Sgrò, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(14), 3367.

- Sharma, S., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(11), 1067-1087.

- Zimmerman, D. M., et al. (1983). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 26(7), 980-985.

- Zhang, Y., et al. (2020). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Archiv der Pharmazie, 353(10), 2000147.

- Kingslake, A., Soskic, V., & Iravani, M. (2023). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire Research Profiles.

- Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.

- Borella, C. P., et al. (2024). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 61(4), 285-290.

- Al-Said, M. S., et al. (2018). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.

- Conway, R. J., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.

- Borella, C. P., et al. (2017). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 54(5), 413-418.

- Wouters, J. (2023). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. International Journal of Molecular Sciences, 24(11), 9579.

- Targeted Oncology. (2025, June 30). FDA Fast-Tracks MALT1 Inhibitor in Relapsed/Refractory Waldenström Macroglobulinemia.

- Schrödinger. (2024, September 12).

- FirstWord Pharma. (2025, June 12). Early look at Schrödinger's MALT1 drug shows 'encouraging' activity in B-cell cancers.

- Maurice, T., & Su, T. P. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15899.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Systematic in vivo screening of a series of 1-propyl-4-arylpiperidines against dopaminergic and serotonergic properties in rat brain: a scaffold-jumping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. schrodinger.com [schrodinger.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Precision Synthesis of 4-(4-Chloro-2-methoxyphenyl)piperidine Hydrochloride

Executive Summary

The 4-arylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous GPCR ligands, including serotonin (5-HT) and dopamine receptor modulators. This Application Note details the synthesis of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride , a critical intermediate often challenging to synthesize due to the lability of the aryl chloride under standard hydrogenation conditions.

Key Technical Challenge: The primary synthetic hurdle is the reduction of the 1,2,3,6-tetrahydropyridine intermediate (the "alkene") to the piperidine without causing hydrodehalogenation (loss of the chlorine atom).

Solution: This protocol utilizes an Ionic Hydrogenation strategy (

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize convergence and minimize purification bottlenecks.

-

Disconnection: The C4-Aryl bond is formed via nucleophilic addition.

-

Protecting Group Strategy: An N-Boc group is selected over N-Benzyl. N-Benzyl groups typically require hydrogenolysis for removal, which poses a high risk of dechlorinating the aromatic ring. The N-Boc group allows for acid-mediated deprotection that is orthogonal to the halogen stability.

Reaction Scheme Overview

-

Nucleophilic Addition: Lithiation or Grignard formation of the aryl bromide followed by addition to N-Boc-4-piperidone.

-

Dehydration: Acid-catalyzed elimination of the tertiary alcohol to yield the tetrahydropyridine.

-

Chemo-selective Reduction: Ionic hydrogenation to saturate the alkene.

-

Salt Formation: Simultaneous deprotection and HCl salt crystallization.

Figure 1: Strategic workflow for the chemo-selective synthesis of the target scaffold.

Detailed Experimental Protocols

Phase 1: Grignard Formation and Addition

Objective: Construct the carbon-carbon bond between the piperidine ring and the aryl group.

-

Reagents:

-

1-Bromo-4-chloro-2-methoxybenzene (22.1 g, 100 mmol)

-

N-Boc-4-piperidone (19.9 g, 100 mmol)

-

Magnesium turnings (2.67 g, 110 mmol)

-

THF (Anhydrous)

-

Iodine (catalytic crystal)

-

Protocol:

-

Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the surface.

-

Initiation: Add 10 mL of a solution of the aryl bromide in THF (total vol: 100 mL). Initiate the Grignard formation (exotherm/turbidity). Once started, add the remaining bromide solution dropwise over 45 mins, maintaining a gentle reflux. Stir for 1 hour at reflux.

-

Addition: Cool the Grignard solution to -78°C (Dry ice/Acetone). This low temperature is critical to prevent enolization of the ketone.

-

Coupling: Add N-Boc-4-piperidone (dissolved in 50 mL THF) dropwise over 30 mins.

-

Workup: Allow to warm to RT overnight. Quench with saturated

.[1][2] Extract with EtOAc (3x).[1] Wash organics with brine, dry over -

Outcome: The crude tertiary alcohol is typically a viscous oil. Proceed directly to dehydration.

Phase 2: Dehydration and Ionic Hydrogenation

Objective: Remove the hydroxyl group and reduce the double bond without removing the chlorine atom.

-

Reagents:

-

Triethylsilane (

) (3 equiv.) -

Trifluoroacetic acid (TFA) (Excess, solvent/reagent)

-

Dichloromethane (DCM)

-

Mechanism & Causality:

Standard catalytic hydrogenation (

Protocol:

-

Dissolution: Dissolve the crude alcohol from Phase 1 in DCM (5 vol).

-

Dehydration/Reduction Cocktail: Cool to 0°C. Add TFA (10 equiv.) dropwise. Note: The initial acid addition promotes the elimination of water to form the tetrahydropyridine (alkene).

-

Hydride Transfer: Add Triethylsilane (

, 3.0 equiv) dropwise. -

Reaction: Allow to warm to RT and stir for 12-24 hours. Monitor by LCMS. The peak for the alcohol will disappear, followed by the transient alkene, yielding the N-deprotected piperidine (TFA removes the Boc group simultaneously).

-

Workup: Quench carefully with saturated

(gas evolution!). Extract into DCM.-

Critical Step: The product is now a secondary amine. Ensure the aqueous layer is basic (pH > 10) to extract the free base.

-

Phase 3: Salt Formation and Crystallization

Objective: Isolate the stable hydrochloride salt.

Protocol:

-

Dissolve the free base oil in minimal diethyl ether or ethyl acetate.

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (1.1 equiv) dropwise. A white precipitate should form immediately.

-

Stir for 30 mins. Filter the solid under

. -

Recrystallization: Recrystallize from Isopropanol/Ether if purity is <98%.

Analytical Specifications & Quality Control

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White to Off-white crystalline solid | Hygroscopic; store in desiccator. |

| Molecular Weight | 262.18 (Free Base) / 298.64 (HCl Salt) | Monoisotopic Mass (Cat): 261.09 |

| Characteristic methoxy singlet at 3.8 ppm. | ||

| LCMS Purity | > 98.0% | Monitor for des-chloro impurity (M-34). |

| Melting Point | > 210°C (dec) | Varies by crystal polymorph. |

Troubleshooting Guide (Graphviz Flow)

Figure 2: Diagnostic logic for common synthetic deviations.

References

-

Ionic Hydrogenation Methodology

- Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).

- Context: Establishes the utility of silane/acid systems for selective reduction of hindered alkenes and styrenes.

-

General Synthesis of 4-Arylpiperidines

- Kozikowski, A. P., et al. (2010). Synthesis and Biology of 4-Arylpiperidines. Journal of Medicinal Chemistry.

- Context: Provides the baseline Grignard/dehydr

-

Grignard Addition to N-Boc-4-piperidone

- BenchChem Protocols. (2025). General Protocol for the Synthesis of N-Boc-4-aryl-4-hydroxypiperidine.

- Context: Specific conditions for the low-temperature addition to avoid enoliz

-

Chemo-selectivity in Hydrogenation

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

- Context: Authoritative source on the risks of hydrodehalogenation with Pd c

Sources

Optimization of the Grignard Reaction for the Synthesis of 4-Aryl-4-Hydroxypiperidine Precursors

An Application Guide by Synthesis & Speciality Chemicals Division

Abstract

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, is a primary method for synthesizing these crucial precursors via the addition of an aryl magnesium halide to an N-protected 4-piperidone. However, the reaction is notoriously sensitive and prone to side reactions that can significantly reduce yield and purity. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic optimization of this critical transformation. We will explore the underlying mechanisms, dissect key reaction parameters, and provide a robust experimental protocol and troubleshooting guide to ensure reproducible, high-yield synthesis.

Introduction: The Significance of 4-Aryl-4-Hydroxypiperidines

The 4-aryl-4-hydroxypiperidine motif is a cornerstone in the design of centrally acting drugs and other therapeutic agents. Its rigid structure allows for precise orientation of the aryl and hydroxyl groups, facilitating specific interactions with biological targets. The synthesis of these compounds is therefore a critical step in the discovery and development of new medicines. The Grignard addition to a 4-piperidone substrate is an elegant and direct route to this scaffold.[1][2] However, the success of this reaction hinges on meticulous control over several interdependent parameters. This guide aims to demystify the process and provide a clear pathway to optimization.

Reaction Mechanism and Competing Pathways

The primary reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the N-protected 4-piperidone.[2][3] This forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the desired tertiary alcohol.[3]

While the desired reaction is a nucleophilic addition, the Grignard reagent is also a strong base, which gives rise to several competing side reactions that can diminish the yield of the target molecule.[2][4]

-

Enolization: The Grignard reagent can abstract an acidic α-proton from the 4-piperidone, forming a magnesium enolate. This enolate is unreactive towards further nucleophilic addition and reverts to the starting ketone upon workup, reducing the overall conversion.[4][5] This is particularly problematic with sterically hindered Grignard reagents.[4][5]

-

Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[4] This produces a secondary alcohol byproduct instead of the desired tertiary alcohol.

-

Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide in the reaction mixture to form a biaryl byproduct.[5] This side reaction consumes the Grignard reagent and complicates purification.

Key Parameters for Optimization

Achieving high yield and purity requires a systematic approach to optimizing several critical reaction parameters.

N-Protecting Group Strategy

The choice of the nitrogen protecting group is paramount. An ideal protecting group must be stable under the strongly basic and nucleophilic conditions of the Grignard reaction but should be readily removable under conditions that do not compromise the final product.[5]

| Protecting Group | Stability to Grignard | Removal Conditions | Considerations |

| Boc (tert-Butoxycarbonyl) | Excellent | Strong acid (e.g., TFA, HCl in dioxane)[6] | Most common and reliable choice. Its bulk can influence stereoselectivity. |

| Cbz (Carboxybenzyl) | Good | Hydrogenolysis (H₂, Pd/C) | Useful if the molecule is sensitive to strong acid but incompatible with reducible functional groups. |

| Benzyl (Bn) | Good | Hydrogenolysis (H₂, Pd/C) | Stable and effective, but deprotection conditions are similar to Cbz. |

| Methyl (Me) | Excellent | Often difficult to remove; may require harsh conditions (e.g., HBr, BBr₃) | Suitable if the N-methyl group is desired in the final structure.[5] |

The tert-butoxycarbonyl (Boc) group is often the protecting group of choice due to its high stability and the straightforward, high-yield deprotection using acidic conditions.[7][8]

Grignard Reagent: Formation and Quality

The quality of the Grignard reagent is a primary determinant of success. Inconsistent or incomplete formation directly leads to low yields.

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous.[5][9] The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[5][10] Activation is crucial and can be achieved by:

-

Solvent for Formation: While diethyl ether is common, anhydrous tetrahydrofuran (THF) is often preferred for its superior ability to solvate and stabilize the Grignard reagent, which can lead to higher yields.[5][11][12]

-

Titration: To ensure accurate stoichiometry in the subsequent addition step, it is best practice to titrate the prepared Grignard reagent before use to determine its exact molarity.

Solvent Effects in the Addition Step

The solvent used for the addition of the Grignard reagent to the piperidone is critical. Anhydrous tetrahydrofuran (THF) is generally the solvent of choice.[5] It provides good solubility for both the organometallic reagent and the piperidone substrate, even at the very low temperatures required to control reactivity.[5]

Reaction Temperature

Temperature control is arguably the most critical parameter for minimizing side reactions.

-

Addition Phase: The addition of the Grignard reagent to the 4-piperidone solution should be performed at low temperatures, typically between -78 °C and 0 °C.[5] A dry ice/acetone bath (-78 °C) is ideal. This low temperature disfavors the enolization and reduction pathways, which have higher activation energies than the desired nucleophilic addition, thus maximizing the yield of the tertiary alcohol.[13]

-

Reaction Phase: After the slow addition is complete, the reaction is often stirred at the low temperature for 1-2 hours before being allowed to slowly warm to room temperature.[5] This ensures the reaction goes to completion without a sudden increase in temperature that could promote side reactions.[5]

Stoichiometry and Addition Rate

-

Stoichiometry: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion, accounting for any reagent that may be quenched by trace impurities.

-

Rate of Addition: The Grignard reagent should be added slowly (dropwise) to the cooled solution of the piperidone. This maintains the low temperature of the reaction mixture and avoids high local concentrations of the Grignard reagent, which can increase the rate of side reactions.[5]

Detailed Experimental Protocol

This general protocol for the synthesis of N-Boc-4-phenyl-4-hydroxypiperidine is a robust starting point and may require optimization for different aryl Grignard reagents or protecting groups.

Workflow Overview

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a three-necked, round-bottom flask, flame-dried under vacuum and allowed to cool under a positive pressure of argon. Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine.

-

Initiation: In the dropping funnel, place a solution of bromobenzene (1.1 eq.) in anhydrous THF. Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle refluxing is observed. Gentle warming may be required if initiation is slow.[14]

-

Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation.

Part B: Addition to N-Boc-4-piperidone

-

Setup: In a separate, flame-dried, three-necked flask under argon, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Addition: Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel over 30-60 minutes. Maintain the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.[5]

-

Warm-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5] This mild quenching agent helps prevent acid-catalyzed dehydration of the tertiary alcohol product.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the pure 4-aryl-4-hydroxypiperidine product.[5]

Troubleshooting and Optimization Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Grignard reaction fails to initiate. | 1. Wet glassware or solvents.[5] 2. Inactive magnesium surface (oxide layer).[5] | 1. Ensure all glassware is rigorously flame-dried under vacuum. Use freshly opened or distilled anhydrous solvents. 2. Activate magnesium by crushing, adding iodine, or a few drops of 1,2-dibromoethane.[5] |

| Low yield of desired product. | 1. Incomplete Grignard formation.[5] 2. Significant enolization of the piperidone.[4][5] 3. Reaction temperature was too high.[5] | 1. Ensure complete magnesium activation and anhydrous conditions. Titrate the Grignard reagent before use for accurate stoichiometry.[5] 2. Lower the addition temperature to -78 °C. Consider using a less sterically hindered Grignard reagent if possible. 3. Perform the addition slowly at -78 °C and allow the reaction to warm gradually.[5] |

| Significant amount of unreacted 4-piperidone. | 1. Insufficient Grignard reagent. 2. Enolization was the major pathway.[5] | 1. Use a slight excess (1.1-1.5 eq.) of the Grignard reagent. 2. Lower the reaction temperature significantly (-78 °C). Consider using a more reactive organolithium reagent, but be aware they are also more basic and may require even lower temperatures.[5] |

| Product is contaminated with a biaryl (Ar-Ar) byproduct. | Wurtz coupling reaction occurred.[5] | During Grignard formation, ensure slow, dropwise addition of the aryl halide to maintain a low concentration and minimize reaction with the formed Grignard reagent.[5] |

| Product is contaminated with dehydrated alkene. | The tertiary alcohol is sensitive to acid.[5] | Use a mild quenching agent like saturated aqueous NH₄Cl.[5] Avoid any strong acids during workup and use a neutral or slightly basic mobile phase for chromatography if possible. |

Interplay of Optimization Parameters

The optimization of this reaction is not a linear process; the parameters are highly interconnected. For instance, the choice of solvent can affect the optimal temperature range, and the steric bulk of the protecting group can influence the propensity for enolization.

Conclusion

The Grignard synthesis of 4-aryl-4-hydroxypiperidine precursors is a powerful but delicate reaction. Success is predicated on a thorough understanding of the competing reaction pathways and meticulous control over the experimental conditions. By focusing on the quality of the Grignard reagent, the strategic choice of the N-protecting group, and, most critically, maintaining low reaction temperatures, researchers can effectively suppress side reactions and achieve high yields of the desired product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the challenges of this synthesis, enabling the efficient production of these vital pharmaceutical building blocks.

References

- BenchChem. (n.d.). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Technical Support Center.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. Retrieved from [Link]

- BenchChem. (n.d.). Synthesis of 4-(Phenylethynyl)piperidin-4-ol. Technical Support Center.

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Le Roch, M., et al. (2021). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of temperature on Grignard reaction. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Retrieved from [Link]

-

Liu, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. Retrieved from [Link]

-

ResearchGate. (2025, October 19). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Retrieved from [Link]

-

Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

-

Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (2019, December 3). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Retrieved from [Link]

-

Comins, D. L., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ScholarWorks at WMU. (n.d.). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction conditions for the Grignard reaction. Retrieved from [Link]

-